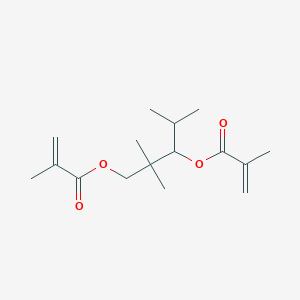
3-Acetoxybenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetoxybenzophenone is an organic compound with the molecular formula C15H12O3. It is a derivative of benzophenone, where an acetoxy group is attached to the third position of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Applications De Recherche Scientifique
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its interactions with biological systems, particularly its potential as a precursor for biologically active compounds.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of polymers and as a UV stabilizer in various materials
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Acetoxybenzophenone can be synthesized through the acetylation of 3-hydroxybenzophenone. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction proceeds as follows: [ \text{3-Hydroxybenzophenone} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Acetoxybenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-acetoxybenzoic acid.
Reduction: Reduction of the carbonyl group can yield 3-acetoxybenzyl alcohol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 3-Acetoxybenzoic acid.
Reduction: 3-Acetoxybenzyl alcohol.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 3-Acetoxybenzophenone involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit tubulin polymerization, which is a critical process in cell division. This inhibition can lead to the disruption of mitotic spindle formation, ultimately affecting cell proliferation.
Comparaison Avec Des Composés Similaires
4-Acetoxybenzophenone: Similar in structure but with the acetoxy group at the fourth position.
Oxybenzone (Benzophenone-3): A benzophenone derivative used in sunscreens.
Benzophenone: The parent compound without any substituents.
Comparison: 3-Acetoxybenzophenone is unique due to the position of the acetoxy group, which can influence its reactivity and interactions with other molecules. Compared to 4-Acetoxybenzophenone, the position of the acetoxy group can lead to different steric and electronic effects, impacting its chemical behavior and applications .
Propriétés
IUPAC Name |
(3-benzoylphenyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-11(16)18-14-9-5-8-13(10-14)15(17)12-6-3-2-4-7-12/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSGBGVLSLEIMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345871 |
Source


|
| Record name | 3-Acetoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13324-18-0 |
Source


|
| Record name | [3-(Acetyloxy)phenyl]phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13324-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
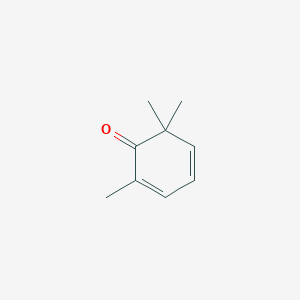
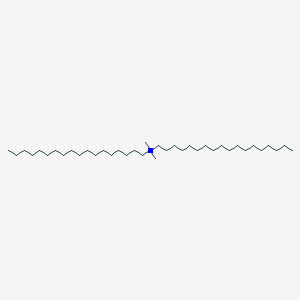


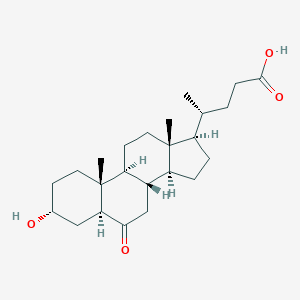
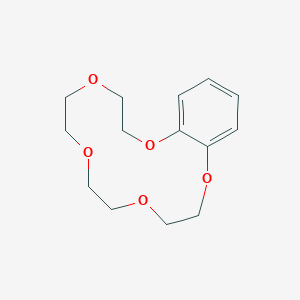
![Trisodium 4-hydroxy-5-[[5-sulfonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulfonate](/img/structure/B77316.png)
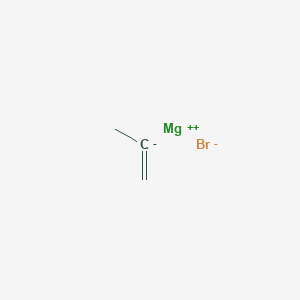
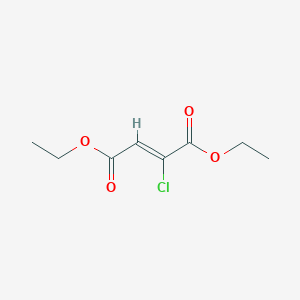
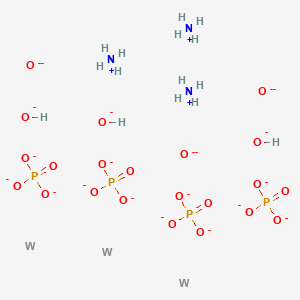
![5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B77323.png)

